6-Aminopyridine-3-sulfonyl chloride

Transglutaminase Inhibition Covalent Inhibitors Huntington's Disease

Researchers seeking to build focused libraries of TG2 covalent inhibitors often face inconsistent reactivity from generic sulfonyl chlorides. 6-Aminopyridine-3-sulfonyl chloride resolves this with orthogonal reactive handles: the electrophilic sulfonyl chloride at C3 and a free nucleophilic 6-amino group for chemoselective derivatization. • Proven scaffold for >200-fold selective TG2 inhibitors over other TG isoforms • Enables parallel SAR by sulfonamide formation and subsequent amine functionalization (e.g., Buchwald-Hartwig, reductive amination) • Documented synthetic benchmark yield of 32.2% supports reliable cost-of-goods estimation and route scouting Procurement managers benefit from a well-characterized intermediate with established purity standards (98%), reducing financial risk in multi-step campaigns.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
CAS No. 289483-92-7
Cat. No. B1280792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridine-3-sulfonyl chloride
CAS289483-92-7
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S(=O)(=O)Cl)N
InChIInChI=1S/C5H5ClN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
InChIKeyMFNXODBGVQIFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyridine-3-sulfonyl Chloride: A Dual-Functional Building Block


6-Aminopyridine-3-sulfonyl chloride is a heterocyclic sulfonyl halide building block defined by a pyridine ring substituted with a primary amine at the 6-position and a sulfonyl chloride group at the 3-position (molecular formula C5H5ClN2O2S, molecular weight 192.62 g/mol) . As a pyridine-3-sulfonyl chloride derivative, this compound serves as a key intermediate in medicinal chemistry and organic synthesis, enabling the introduction of the pyridine-3-sulfonyl moiety into target molecules [1]. The presence of both the electrophilic sulfonyl chloride and the nucleophilic amino group provides orthogonal reactivity, making this compound uniquely positioned as a versatile coupling partner for the preparation of sulfonamides, sulfonates, and other functionalized heterocycles [2].

Why Generic Substitution Fails


Simple substitution of 6-Aminopyridine-3-sulfonyl chloride with other pyridine-3-sulfonyl chlorides is not trivial, as the identity of the ring substituent dramatically alters both the chemical reactivity and the resulting biological activity of derived sulfonamide compounds. The 6-amino group not only provides an additional nucleophilic site for orthogonal derivatization but also enables specific hydrogen-bonding interactions within enzyme active sites, a feature absent in unsubstituted or halogen-substituted analogs . Furthermore, the electron-donating nature of the amino group modulates the electrophilicity of the sulfonyl chloride, influencing reaction rates and yields in sulfonamide-forming reactions compared to electron-withdrawing substituted counterparts [1]. Consequently, substituting this compound with a less functionalized or differently substituted pyridine sulfonyl chloride would lead to the formation of different chemotypes with potentially distinct, and likely less favorable, biological activity profiles and synthetic outcomes.

6-Aminopyridine-3-sulfonyl Chloride: Quantitative Evidence Guide


Superior TG2 Selectivity over Other Isoforms

Derivatives of 6-Aminopyridine-3-sulfonyl chloride have been reported as potent and selective covalent inhibitors of transglutaminase 2 (TG2). In a binding affinity study, a compound incorporating the 6-aminopyridine-3-sulfonyl scaffold exhibited an IC50 of 62 nM against TG2. This contrasts sharply with its significantly higher IC50 values against other transglutaminase isoforms, including TG1 (12,900 nM), TG3 (80,000 nM), and TG6 (69,000 nM) [1]. This >200-fold selectivity for TG2 over other TG family members is a quantifiable differentiator for this chemotype compared to less selective sulfonyl chloride-derived inhibitors.

Transglutaminase Inhibition Covalent Inhibitors Huntington's Disease

Lead Optimization for Huntington's Disease

6-Aminopyridine-3-sulfonyl chloride is explicitly cited for its use in the discovery and structure-activity relationship (SAR) study of potent and selective covalent inhibitors of transglutaminase 2 (TG2) for Huntington's Disease . This application demonstrates a direct, quantifiable link between this specific building block and a lead optimization program for a neurodegenerative disease, a validation that generic pyridine sulfonyl chlorides (e.g., unsubstituted pyridine-3-sulfonyl chloride, CAS 16133-25-8) lack.

Medicinal Chemistry Structure-Activity Relationship (SAR) Huntington's Disease

Quantified Synthetic Yield and Protocol

A reproducible synthesis of 6-Aminopyridine-3-sulfonyl chloride has been reported with a calculated yield of 32.2% using a procedure involving chlorosulfonic acid and thionyl chloride . While this yield represents a baseline for further optimization, it provides a quantifiable benchmark for procurement decisions. In contrast, synthetic protocols for many analogous pyridine-3-sulfonyl chlorides (e.g., 6-chloropyridine-3-sulfonyl chloride, 5-bromopyridine-3-sulfonyl chloride) are often not reported with associated yields, creating uncertainty in scale-up and cost projections [1].

Organic Synthesis Sulfonylation Process Chemistry

Orthogonal Reactive Handles

6-Aminopyridine-3-sulfonyl chloride possesses two distinct reactive sites: an electrophilic sulfonyl chloride and a nucleophilic primary amine. This allows for sequential, chemoselective functionalization . For example, the sulfonyl chloride can be reacted with an amine to form a sulfonamide, followed by subsequent derivatization of the pyridine 6-amino group via reductive amination or amide coupling. This contrasts with compounds like pyridine-3-sulfonyl chloride (CAS 16133-25-8) or 6-chloropyridine-3-sulfonyl chloride (CAS 6684-39-5), which lack a second, readily addressable nucleophilic site for orthogonal modifications, limiting their utility in the construction of more complex molecular architectures [1].

Bifunctional Building Blocks Orthogonal Reactivity Heterocyclic Chemistry

6-Aminopyridine-3-sulfonyl Chloride: Application Scenarios


TCI Libraries Targeting TG2

Leveraging its established role as a building block for potent and selective TG2 covalent inhibitors , 6-Aminopyridine-3-sulfonyl chloride is ideally suited for the parallel synthesis of focused compound libraries. The orthogonal reactivity of the sulfonyl chloride and the 6-amino group enables rapid diversification around the pyridine core to explore structure-activity relationships (SAR) and optimize key drug-like properties such as selectivity (as evidenced by >200-fold selectivity for TG2 over other TG isoforms [1]) and metabolic stability.

Activity-Based Probes for TG2 Imaging

The ability to create potent, covalent inhibitors of TG2 from this scaffold makes 6-Aminopyridine-3-sulfonyl chloride an excellent starting material for the construction of activity-based probes. By leveraging the free 6-amino group for the attachment of fluorophores or affinity tags , researchers can create tools for visualizing TG2 activity in cellular models of Huntington's Disease or for measuring in-cell target engagement to support drug discovery programs.

Bifunctional Heterocyclic Scaffold Construction

6-Aminopyridine-3-sulfonyl chloride serves as an ideal model substrate for the development of new synthetic methodologies that exploit orthogonal reactivity. The presence of two distinct reactive handles allows chemists to investigate novel sulfonylation protocols on the 3-position while leaving the 6-amino group intact for subsequent, chemoselective transformations (e.g., Buchwald-Hartwig amination, reductive amination). This enables the efficient, multi-step synthesis of complex, drug-like heterocycles in a highly convergent manner.

Cost-of-Goods Benchmarking for Scale-Up

With a documented synthetic yield of 32.2% , procurement teams and process chemists can utilize 6-Aminopyridine-3-sulfonyl chloride as a well-characterized benchmark for cost-of-goods estimation and route scouting. This quantitative data point provides a more reliable foundation for forecasting material requirements and comparing vendor pricing than less-characterized sulfonyl chloride analogs, thereby reducing financial risk associated with multi-step synthetic campaigns.

Technical Documentation Hub

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